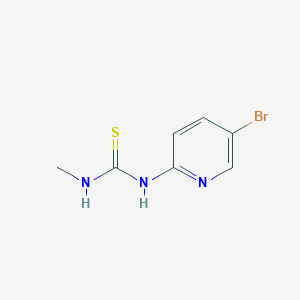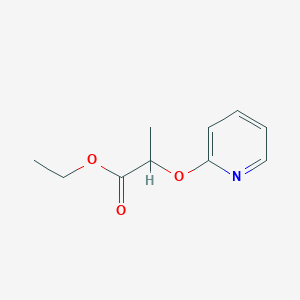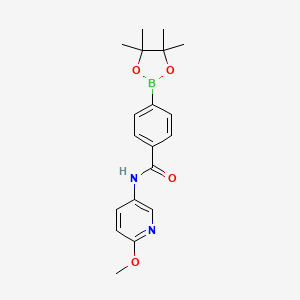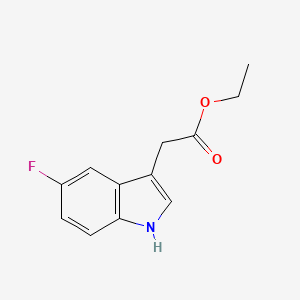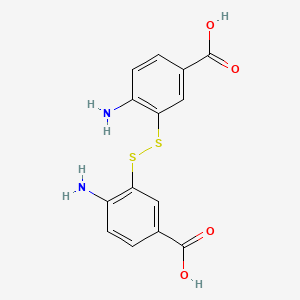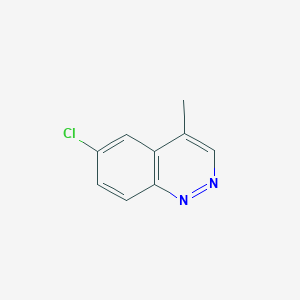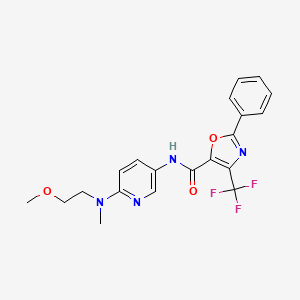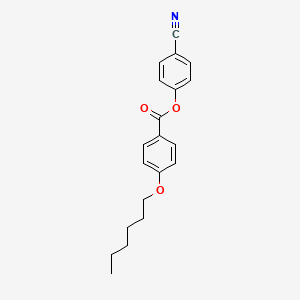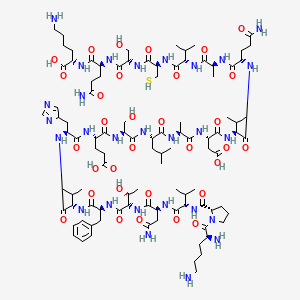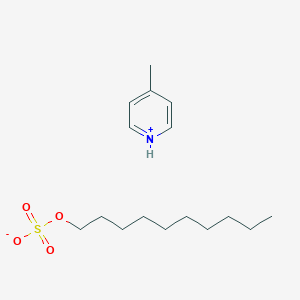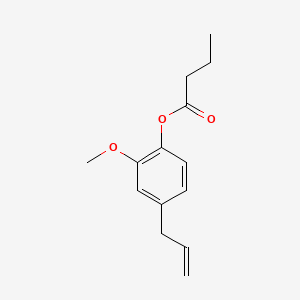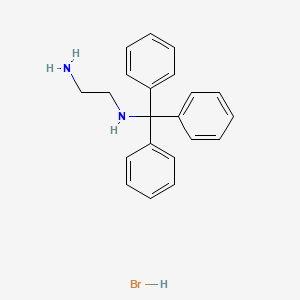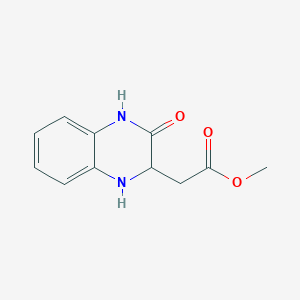
2-(3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酸甲酯
描述
“Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” is a chemical compound . It is a pale-yellow to yellow-brown solid with a molecular weight of 220.23 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” are not provided in the search results. For a comprehensive analysis of chemical reactions, it would be best to refer to peer-reviewed papers and technical documents related to this compound .Physical And Chemical Properties Analysis
“Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 220.23 . More detailed physical and chemical properties are not provided in the search results.科学研究应用
Anticancer Activity
Quinoxaline derivatives, which include compounds similar to Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate, have been studied for their potential anticancer properties .
Antidiabetic Properties
Some quinoxaline derivatives have been found to exhibit antidiabetic properties . While it’s not specifically mentioned for the compound , it could potentially have similar effects.
Antimicrobial Activity
Quinoxaline derivatives have been found to have antimicrobial properties . This suggests that Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Properties
Quinoxaline derivatives have also been studied for their anti-inflammatory properties . This could potentially be another area of application for Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate.
Antimalarial Activity
Some quinoxaline derivatives have shown potential as antimalarial agents . This suggests that Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate could potentially be used in antimalarial research.
Antibacterial and Antifungal Properties
Quinoxaline-1, 4-di-N-oxide derivatives, which are structurally similar to the compound , have been identified as antibacterial and antifungal agents .
安全和危害
The compound has been labeled with the exclamation mark pictogram, indicating that it may pose certain hazards. The hazard statements include H302, and the precautionary statements include P264, P270, P301+P312, and P330 . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .
属性
IUPAC Name |
methyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLPLNTXLZLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610253 | |
| Record name | Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate | |
CAS RN |
491850-48-7 | |
| Record name | Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

